N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, a hydroxy-benzyl-triazinylthio moiety, and an acetamide linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-ethoxyaniline with chloroacetyl chloride to form N-(4-ethoxyphenyl)chloroacetamide. This intermediate is then reacted with 5-hydroxy-6-benzyl-1,2,4-triazine-3-thiol in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the ethoxy group may result in the formation of a new ether or thioether.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. For example, it may inhibit the activity of a key enzyme involved in bacterial cell wall synthesis, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide
- N-(4-ethoxyphenyl)-2-[5-hydroxy-6-phenyl(1,2,4-triazin-3-ylthio)]acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or ability to interact with specific molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-16-10-8-15(9-11-16)21-18(25)13-28-20-22-19(26)17(23-24-20)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKLRRTWCXTQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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